molecular formula C10H6FNO2 B6416436 6-Fluoroisoquinoline-5-carboxylic acid CAS No. 1260835-91-3

6-Fluoroisoquinoline-5-carboxylic acid

Cat. No. B6416436
CAS RN: 1260835-91-3
M. Wt: 191.16 g/mol
InChI Key: MUMXKGQNRDECEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoroisoquinoline-5-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as fluoroquinolones . It is characterized by the presence of a carboxyl functional group (-COOH), which is a combination of a carbonyl group (-C=O) and a hydroxyl group (-OH) bonded to the same carbon atom .


Synthesis Analysis

The synthesis of fluoroquinolones, including 6-Fluoroisoquinoline-5-carboxylic acid, involves various synthetic approaches to the quinolone system, as well as all kinds of structural modifications by incorporating substituents into different positions or by means of annelation . The synthesis of 2-phenylsubstituted fluoroquinolones has been developed, and 6-fluoro-quinolon-2-carboxylic acids have been obtained by cyclization of the corresponding 2-aminosubstituted 3-pentafluorobenzoyl acrylic acids .


Molecular Structure Analysis

The molecular structure of 6-Fluoroisoquinoline-5-carboxylic acid is represented by the InChI code 1S/C10H6FNO2/c11-7-3-6-5-12-2-1-8 (6)9 (4-7)10 (13)14/h1-5H, (H,13,14) . This indicates that the compound consists of 10 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Chemical Reactions Analysis

Carboxylic acids, such as 6-Fluoroisoquinoline-5-carboxylic acid, react with bases to form ionic salts . They can also be reduced to produce alcohols through the process of hydrogenation .

Scientific Research Applications

Pharmaceutical Applications

Fluorinated isoquinolines, including 6-Fluoroisoquinoline-5-carboxylic acid, have attracted widespread attention as important components of pharmaceuticals . They exhibit unique characteristics such as biological activities and light-emitting properties . For example, some isoquinoline-related medicines are flourishing in worldwide pharmaceutical markets .

Organic Synthesis

In the field of organic synthesis, carboxylic acids like 6-Fluoroisoquinoline-5-carboxylic acid are used for obtaining small molecules and macromolecules . They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .

Nanotechnology

Carboxylic acids are used in nanotechnology for the modification of surfaces of metallic nanoparticles and nanostructures such as carbon nanotubes and graphene . This helps to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .

Polymers

In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc . They are used in the synthesis of synthetic or natural polymers .

Material Sciences

Isoquinolines are essential in material sciences because they exhibit useful physical properties . Fluorinated isoquinolines, in particular, have unique light-emitting properties .

Bioactivity

Fluorinated isoquinolines exhibit unique bioactivities . The electrostatic and steric effects that result from the introduction of fluorine atoms often cause these unique bioactivities .

Mechanism of Action

While the specific mechanism of action for 6-Fluoroisoquinoline-5-carboxylic acid is not explicitly mentioned in the search results, fluoroquinolones, a related class of compounds, are known to inhibit bacterial DNA-gyrase, leading to a high level of antibacterial activity .

properties

IUPAC Name

6-fluoroisoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO2/c11-8-2-1-6-5-12-4-3-7(6)9(8)10(13)14/h1-5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMXKGQNRDECEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroisoquinoline-5-carboxylic acid

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